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Compound Name:
N-hydroxy-7-(2-

naphthylthio)heptanamide

Cat. No.: B1673323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-hydroxy-7-(2-naphthylthio)heptanamide, also known as HNHA, is a potent, cell-permeable

inhibitor of histone deacetylase (HDAC) enzymes.[1] As a member of the hydroxamic acid class

of HDAC inhibitors, HNHA has demonstrated significant anti-tumor, anti-angiogenic, and anti-

fibrotic properties in a variety of preclinical models. This technical guide provides a

comprehensive overview of HNHA, including its mechanism of action, key quantitative data

from various studies, and detailed experimental protocols for its synthesis and biological

evaluation. The information presented herein is intended to serve as a valuable resource for

researchers and professionals in the fields of oncology, pharmacology, and drug development.
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Property Value

IUPAC Name N-hydroxy-7-(naphthalen-2-ylthio)heptanamide

Synonyms HNHA, Histone Deacetylase Inhibitor VI

CAS Number 926908-04-5

Molecular Formula C₁₇H₂₁NO₂S

Molecular Weight 303.42 g/mol

Chemical Structure

Mechanism of Action and Biological Activity
HNHA exerts its biological effects primarily through the inhibition of histone deacetylase

(HDAC) enzymes.[2] HDACs play a crucial role in the epigenetic regulation of gene expression

by removing acetyl groups from lysine residues on histones, leading to a more condensed

chromatin structure and transcriptional repression. By inhibiting HDACs, HNHA promotes

histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the

transcription of various genes, including tumor suppressor genes like p21.[1][2]

The upregulation of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, primarily

at the G1/S phase transition, thereby inhibiting cancer cell proliferation.[2][3] Furthermore,

HNHA has been shown to induce apoptosis (programmed cell death) in various cancer cell

lines through both caspase-dependent and -independent pathways.[4][5] Evidence suggests
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that HNHA can trigger the release of cytochrome c from the mitochondria, a key event in the

intrinsic apoptotic pathway.[4][5]

Beyond its direct effects on cancer cells, HNHA also exhibits potent anti-angiogenic properties.

It has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and

prevent the formation of new blood vessels (tube formation) in response to vascular endothelial

growth factor (VEGF).[1] This anti-angiogenic activity is attributed to the downregulation of pro-

angiogenic factors such as VEGF and hypoxia-inducible factor-1α (HIF-1α).[3]

Quantitative Data
In Vitro Efficacy
The following tables summarize the in vitro activity of HNHA across various assays and cell

lines.

Table 1: HDAC Inhibition

Assay IC₅₀ (nM) Reference

General HDAC Activity 100 [1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (μM) Reference

HT1080 Human Fibrosarcoma ~7.5 [1]

Caki-1 Renal Cell Carcinoma < SAHA, TSA [5]

A-498 Renal Cell Carcinoma < SAHA, TSA [5]

786-O Renal Cell Carcinoma < SAHA, TSA [5]

UMRC-3 Renal Cell Carcinoma < SAHA, TSA [5]

YUMC-A1
Anaplastic Thyroid

Cancer
Not specified [6]

YUMC-A2
Anaplastic Thyroid

Cancer
Not specified [6]

Note: For some cell lines, specific IC₅₀ values were not provided in the abstracts, but HNHA

was reported to be more potent than other HDAC inhibitors like SAHA (suberoylanilide

hydroxamic acid) and TSA (trichostatin A).

In Vivo Efficacy
HNHA has demonstrated significant anti-tumor activity in preclinical animal models. In a mouse

xenograft model using human fibrosarcoma cells (HT1080), HNHA was found to be at least as

effective as SAHA in inhibiting tumor growth.[1] In a breast cancer xenograft model, HNHA-

treated mice exhibited significantly longer survival compared to those treated with SAHA or

fumagillin.[3] Furthermore, in a renal cell carcinoma xenograft model, HNHA showed greater

anti-tumor and pro-apoptotic effects than established HDAC inhibitors.[4] A dosage of 25 mg/kg

administered intraperitoneally has been used in in vivo studies.[7]

Experimental Protocols
Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide
While a detailed, step-by-step protocol for the synthesis of HNHA is not readily available in the

public domain, a general synthetic route can be inferred from the synthesis of similar

hydroxamic acids. The synthesis would likely involve a multi-step process:
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Caption: A plausible synthetic workflow for N-hydroxy-7-(2-naphthylthio)heptanamide.

General Procedure Outline:

Synthesis of the Thioether Linkage: 2-Naphthalenethiol would be reacted with a suitable 7-

carbon chain containing a terminal leaving group (e.g., 7-bromoheptanoic acid ethyl ester) in

the presence of a base to form the thioether linkage.

Ester Hydrolysis: The resulting ester would then be hydrolyzed under acidic or basic

conditions to yield the corresponding carboxylic acid.

Hydroxamic Acid Formation: Finally, the carboxylic acid would be coupled with

hydroxylamine using a standard peptide coupling reagent (e.g., EDC/HOBt) to afford the final

product, N-hydroxy-7-(2-naphthylthio)heptanamide. Purification would likely be achieved

through column chromatography.

HDAC Inhibition Assay
A typical in vitro HDAC inhibition assay involves the use of a fluorogenic HDAC substrate.
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Incubate HDAC enzyme, HNHA, and fluorogenic substrate

HDAC removes acetyl group from substrate

Add developer solution

Developer cleaves deacetylated substrate

Measure fluorescence

Click to download full resolution via product page

Caption: Workflow for a fluorometric histone deacetylase (HDAC) inhibition assay.

Protocol Outline:

Reaction Setup: In a microplate, combine the HDAC enzyme (e.g., HeLa nuclear extract or a

recombinant human HDAC isoform) with varying concentrations of HNHA.

Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

Development: Stop the reaction and develop the fluorescent signal by adding a developer

solution containing a protease that specifically cleaves the deacetylated substrate.

Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value

is then calculated by plotting the fluorescence intensity against the log of the HNHA
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concentration.

Cell Viability Assay (MTT/MTS)
Cell viability can be assessed using colorimetric assays such as the MTT or MTS assay.

Protocol Outline:

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of HNHA (e.g., 0-100 μM) for a

specified duration (e.g., 24-72 hours).[7]

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidic

isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells.

Western Blotting for Histone Acetylation
This technique is used to determine the effect of HNHA on histone acetylation levels within

cells.

Protocol Outline:

Cell Lysis: Treat cells with HNHA, then lyse the cells and extract nuclear proteins or histones.

Protein Quantification: Determine the protein concentration of the extracts.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

acetylated histones (e.g., anti-acetyl-Histone H3 or H4).

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging

system.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.

Harvest and wash cells

Fix cells in cold ethanol

Stain with Propidium Iodide (PI) and RNase

Analyze on a flow cytometer

Analyze DNA content histogram

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol Outline:
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Cell Treatment and Harvesting: Treat cells with HNHA, then harvest and wash them.

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA

intercalating agent, such as propidium iodide (PI), and RNase to degrade RNA and ensure

specific DNA staining.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the PI is proportional to the amount of DNA in each cell.

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in

the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways
HNHA, as an HDAC inhibitor, influences several key signaling pathways involved in cell

survival, proliferation, and apoptosis. The primary pathway affected is the regulation of gene

expression through histone acetylation.
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Caption: Simplified signaling pathway of HNHA as an HDAC inhibitor.

Conclusion
N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a promising novel histone deacetylase

inhibitor with potent anti-cancer and anti-angiogenic activities demonstrated in preclinical

studies. Its mechanism of action, involving the induction of histone hyperacetylation and
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subsequent modulation of gene expression, leads to cell cycle arrest, apoptosis, and the

inhibition of tumor growth and neovascularization. The quantitative data and experimental

protocols provided in this guide offer a solid foundation for further research and development of

HNHA as a potential therapeutic agent. Continued investigation into its efficacy in various

cancer models, as well as its pharmacokinetic and pharmacodynamic properties, is warranted

to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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